molecular formula C34H50O8 B2661780 22,23-Dihydroavermectin B1a aglycon CAS No. 123997-59-1; 73162-95-5

22,23-Dihydroavermectin B1a aglycon

Cat. No.: B2661780
CAS No.: 123997-59-1; 73162-95-5
M. Wt: 586.766
InChI Key: XOCXXEYUGYTCNG-AOIHNFKZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22,23-Dihydroavermectin B1a aglycon involves the selective catalytic hydrogenation of the cis-22,23-double bond of avermectin B1a.

Industrial Production Methods: Industrial production of this compound is closely tied to the production of ivermectin. The process involves the fermentation of Streptomyces avermitilis to produce avermectin, followed by chemical modification to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 22,23-Dihydroavermectin B1a aglycon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Properties

CAS No.

123997-59-1; 73162-95-5

Molecular Formula

C34H50O8

Molecular Weight

586.766

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1

InChI Key

XOCXXEYUGYTCNG-AOIHNFKZSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C

solubility

not available

Origin of Product

United States

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